molecular formula C6H12ClF3N2O2S B13512386 1-Trifluoromethanesulfonylpiperidin-3-aminehydrochloride

1-Trifluoromethanesulfonylpiperidin-3-aminehydrochloride

Cat. No.: B13512386
M. Wt: 268.69 g/mol
InChI Key: ZCBULXGIOCNDDX-UHFFFAOYSA-N
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Description

1-Trifluoromethanesulfonylpiperidin-3-aminehydrochloride is a piperidine-based compound featuring a trifluoromethanesulfonyl (CF₃SO₂) substituent at the 1-position and an amine group at the 3-position, with a hydrochloride counterion. Its molecular formula is C₁₀H₁₁ClF₃N₂O₂S, and it has a molecular weight of 292.17 g/mol (CAS: EN300-27735437) .

Properties

Molecular Formula

C6H12ClF3N2O2S

Molecular Weight

268.69 g/mol

IUPAC Name

1-(trifluoromethylsulfonyl)piperidin-3-amine;hydrochloride

InChI

InChI=1S/C6H11F3N2O2S.ClH/c7-6(8,9)14(12,13)11-3-1-2-5(10)4-11;/h5H,1-4,10H2;1H

InChI Key

ZCBULXGIOCNDDX-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C(F)(F)F)N.Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-Trifluoromethanesulfonylpiperidin-3-aminehydrochloride involves several steps. One common synthetic route includes the reaction of piperidine with trifluoromethanesulfonyl chloride in the presence of a base to form the trifluoromethanesulfonylpiperidine intermediate. This intermediate is then reacted with ammonia or an amine to introduce the amine group at the 3-position of the piperidine ring. Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound on an industrial scale .

Chemical Reactions Analysis

1-Trifluoromethanesulfonylpiperidin-3-aminehydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Trifluoromethanesulfonylpiperidin-3-aminehydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Trifluoromethanesulfonylpiperidin-3-aminehydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethanesulfonyl group enhances the compound’s ability to form strong hydrogen bonds and electrostatic interactions with target molecules, leading to inhibition or modulation of their activity. The piperidine ring provides structural stability and facilitates the compound’s binding to its targets .

Comparison with Similar Compounds

1-[4-(1,1-Difluoroethyl)-1,3-thiazol-2-yl]methanamine Hydrochloride

  • Molecular Formula : C₁₁H₁₅Cl₂N₃O₂
  • Molecular Weight : 269.65 g/mol
  • Key Differences :
    • The thiazole ring replaces the piperidine scaffold, altering conformational flexibility.
    • The 1,1-difluoroethyl group introduces a different electronic profile compared to the trifluoromethanesulfonyl group.

1-Methyl-3-(4-(trifluoromethyl)benzyl)piperidin-4-amine Hydrochloride

  • CAS : 1956325-27-1
  • Key Differences :
    • A benzyl group substituted with a trifluoromethyl (CF₃) moiety replaces the trifluoromethanesulfonyl group.
    • The amine is at the 4-position instead of the 3-position.
  • Implications : The benzyl-CF₃ group increases aromaticity and lipophilicity, which may enhance blood-brain barrier penetration but reduce solubility in aqueous media.

Methyl-[1-(Thiophene-2-sulfonyl)-piperidin-3-yl]-amine Hydrochloride

  • Structure : Features a thiophene-sulfonyl group instead of CF₃SO₂ .
  • This may lower metabolic resistance to oxidative degradation.

(3R)-1-(Cyclopropanesulfonyl)piperidin-3-amine Hydrochloride

  • Molecular Formula : C₈H₁₇ClN₂O₂S
  • Molecular Weight : 240.75 g/mol
  • Key Differences :
    • Cyclopropanesulfonyl group replaces CF₃SO₂, reducing steric bulk and fluorine content.
  • Implications : Smaller substituent may improve solubility and synthetic accessibility but reduce electron-withdrawing effects critical for enzyme inhibition.

1-(3-Fluorophenyl)piperidin-3-amine Dihydrochloride

  • CAS : 1311316-92-3
  • Key Differences :
    • A 3-fluorophenyl group replaces the sulfonyl moiety.
  • Implications : Aromatic fluorine enhances binding to receptors with hydrophobic pockets but eliminates sulfonyl-based hydrogen-bonding interactions.

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Pharmacological Implications
1-Trifluoromethanesulfonylpiperidin-3-aminehydrochloride C₁₀H₁₁ClF₃N₂O₂S 292.17 CF₃SO₂ at 1-position High lipophilicity, metabolic stability
1-[4-(1,1-Difluoroethyl)-1,3-thiazol-2-yl]methanamine HCl C₁₁H₁₅Cl₂N₃O₂ 269.65 Thiazole, difluoroethyl Improved solubility, reduced steric bulk
1-Methyl-3-(4-(trifluoromethyl)benzyl)piperidin-4-amine HCl Not provided Benzyl-CF₃ at 3-position Enhanced CNS penetration, lower solubility
Methyl-[1-(thiophene-2-sulfonyl)-piperidin-3-yl]-amine HCl Not provided Thiophene-SO₂ Moderate electronegativity, π-π stacking
(3R)-1-(Cyclopropanesulfonyl)piperidin-3-amine HCl C₈H₁₇ClN₂O₂S 240.75 Cyclopropane-SO₂ Improved solubility, reduced steric effects
1-(3-Fluorophenyl)piperidin-3-amine dihydrochloride Not provided 3-Fluorophenyl Aromatic binding, no sulfonyl interactions

Research Findings and Trends

  • Trifluoromethanesulfonyl vs. Thiophene/Cyclopropane Sulfonyl : The CF₃SO₂ group in the target compound provides superior electron-withdrawing effects, which are critical for stabilizing transition states in enzyme inhibition .
  • Hydrochloride Salts : All compounds are hydrochloride salts, enhancing aqueous solubility for in vivo applications. However, stability data (e.g., solution stability, degradation pathways) are lacking in the provided evidence .

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